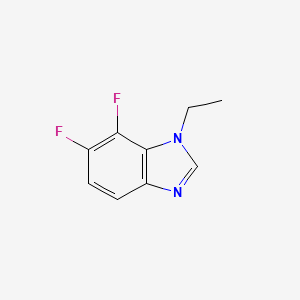

1-Ethyl-6,7-difluorobenzimidazole

Description

Properties

IUPAC Name |

1-ethyl-6,7-difluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-2-13-5-12-7-4-3-6(10)8(11)9(7)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZWKKRGQRHLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716504 | |

| Record name | 1-Ethyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-78-4 | |

| Record name | 1-Ethyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-6,7-difluorobenzimidazole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-6,7-difluorobenzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and the benzimidazole core makes this scaffold a valuable building block for developing novel therapeutic agents and functional materials.

This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The synthesis is presented as a multi-step process, designed for reproducibility and validation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 4,5-difluoro-2-nitroaniline. The strategy involves:

-

N-Ethylation: Selective introduction of an ethyl group onto the amine of 4,5-difluoro-2-nitroaniline.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine to form the required ortho-diamine precursor.

-

Cyclization: Ring closure of the resulting diamine with a one-carbon source to construct the imidazole ring.

Part 1: Synthesis of N-Ethyl-4,5-difluoro-2-nitroaniline (Intermediate 1)

Principle and Rationale

The initial step involves the mono-N-ethylation of 4,5-difluoro-2-nitroaniline. The primary challenge is to prevent dialkylation and ensure a high yield of the desired secondary amine. While various alkylation methods exist, a direct approach using an ethylating agent like ethyl iodide in the presence of a mild base is effective and straightforward.[1][2] Potassium carbonate is chosen as the base; it is strong enough to deprotonate the aniline but mild enough to minimize side reactions. Acetone is an excellent solvent for this transformation due to its polarity and appropriate boiling point for reflux conditions.

An alternative, more modern approach is reductive amination with acetaldehyde.[3] However, direct alkylation is presented here as a robust and widely accessible method.

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-nitroaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetone (approx. 15 mL per gram of aniline).

-

Reagent Addition: While stirring the suspension at room temperature, add ethyl iodide (1.5 eq) dropwise over 10 minutes.

-

Reaction Execution: Heat the mixture to reflux (approximately 56°C) and maintain this temperature.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aniline spot.[1]

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small volume of acetone.

-

Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Dissolve the crude residue in dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Ethyl-4,5-difluoro-2-nitroaniline, which can be further purified by column chromatography if necessary.[1]

Quantitative Data Summary

| Parameter | Value/Reagent | Molar Equiv. | Notes |

| Starting Material | 4,5-Difluoro-2-nitroaniline | 1.0 | Commercially available.[4] |

| Ethylating Agent | Ethyl Iodide | 1.5 | Added dropwise to control exotherm. |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 | Anhydrous grade is preferred. |

| Solvent | Anhydrous Acetone | ~15 mL/g | Ensures adequate solubility and reflux temp. |

| Temperature | Reflux (~56°C) | - | |

| Reaction Time | 4-6 hours | - | Monitor by TLC for completion. |

Part 2: Synthesis of N¹-Ethyl-4,5-difluorobenzene-1,2-diamine (Intermediate 2)

Principle and Rationale

This step involves the reduction of the aromatic nitro group to a primary amine. This transformation is critical for the subsequent cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is the method of choice. This technique is known for its high efficiency and clean conversion, producing water as the only byproduct. Ammonium formate serves as a convenient and effective in-situ hydrogen transfer agent, avoiding the need for a pressurized hydrogen gas apparatus.[3]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve N-Ethyl-4,5-difluoro-2-nitroaniline (1.0 eq) in methanol (approx. 20 mL per gram).

-

Catalyst and Reagent Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq). Then, add ammonium formate (5.0 eq) in portions to manage the initial effervescence.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is exothermic and should be monitored.

-

Monitoring: Track the disappearance of the starting material via TLC. The reaction is typically complete in 2-4 hours.[3]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the resulting residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine. This intermediate is often sensitive to air and light and is typically used immediately in the next step without extensive purification.

Part 3: Synthesis of this compound (Final Product)

Principle and Rationale

The final step is the construction of the benzimidazole ring via the Phillips condensation reaction. This involves reacting the ortho-diamine (Intermediate 2) with a one-carbon electrophile. Formic acid is an ideal reagent as it serves as both the carbon source and an acidic catalyst for the cyclodehydration.[5] Heating the mixture drives the reaction to completion by removing the water byproduct.

Experimental Protocol

-

Reaction Setup: Place the crude N¹-Ethyl-4,5-difluorobenzene-1,2-diamine (1.0 eq) into a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add an excess of 90% formic acid (approx. 5-10 mL per gram of diamine).

-

Reaction Execution: Heat the reaction mixture on a steam bath or in an oil bath to reflux (approx. 100-110°C) for 2-4 hours.

-

Monitoring: The reaction can be monitored by TLC or LC-MS to observe the formation of the product.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

-

Neutralization: Carefully neutralize the solution by adding a base, such as 10 M sodium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Value/Reagent | Molar Equiv. | Notes |

| Starting Material | N¹-Ethyl-4,5-difluorobenzene-1,2-diamine | 1.0 | Used crude from the previous step. |

| Reagent/Solvent | Formic Acid (90%) | Excess | Acts as both reagent and solvent.[5] |

| Temperature | Reflux (~110°C) | - | Ensures cyclodehydration. |

| Reaction Time | 2-4 hours | - | Monitor for completion. |

| Neutralization | 10 M Sodium Hydroxide | - | Added until pH 7-8 to precipitate product. |

Safety and Handling

-

Nitroanilines: Are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Iodide: Is a lachrymator and alkylating agent. Work in a well-ventilated fume hood.

-

Palladium on Carbon: Can be pyrophoric, especially when dry and mixed with solvent. Do not allow the catalyst to dry completely during filtration.

-

Formic Acid: Is corrosive. Handle with care and appropriate PPE.

References

-

Synthesis of 4,5-difluoro-2-nitroaniline. PrepChem.com. [Link]

-

One-pot formation of nitrogen-containing heterocyclic ring systems using a one-pot deprotection/cyclisation/asymmetric reduction. The Royal Society of Chemistry. [Link]

-

Synthesis of 1-Ethyl-6-fluoro-1,4-dihydro-7-[3-(methoxymethyl)-4-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-Ethyl-6,7-difluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a profound understanding of its fundamental physicochemical properties. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, clinical efficacy are built. This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-Ethyl-6,7-difluorobenzimidazole (CAS No. 1314987-78-4), a novel heterocyclic compound with potential pharmacological significance.[1] Given the limited publicly available data on this specific molecule, this document serves as both a technical guide and a strategic workflow for researchers. We will delve into the essential experimental protocols and the scientific rationale underpinning each step, empowering you to generate a robust and reliable data package for this and similar benzimidazole derivatives.

Molecular Structure and Fundamental Descriptors

A thorough characterization begins with the unambiguous identification and structural elucidation of the molecule.

1.1. Synthesis and Structural Confirmation

The synthesis of benzimidazole derivatives can be achieved through various established methods, often involving the condensation of substituted o-phenylenediamines with carboxylic acids or their derivatives.[2][3] For this compound, a plausible synthetic route would involve the reaction of 4,5-difluoro-N-ethyl-benzene-1,2-diamine with an appropriate formic acid equivalent.

A proposed synthesis workflow is outlined below:

Sources

An In-Depth Technical Guide to the Predicted NMR Spectral Data of 1-Ethyl-6,7-difluorobenzimidazole

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 1-Ethyl-6,7-difluorobenzimidazole is a molecule of interest within this class, combining the versatile benzimidazole core with the unique electronic properties of fluorine.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For fluorinated compounds, multinuclear NMR, particularly the observation of ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive analytical toolkit. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe into the molecular architecture.[1]

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the three aromatic protons and the five protons of the ethyl group. The chemical shifts are influenced by the aromatic ring current, the electronegativity of the nitrogen and fluorine atoms, and anisotropic effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2 | ~8.0 - 8.2 | Singlet (s) | - | 1H |

| H5 | ~7.3 - 7.5 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8-9, ⁴J(H5-F6) ≈ 6-7 | 1H |

| H4 | ~7.1 - 7.3 | Triplet of doublets (td) or multiplet (m) | ³J(H4-H5) ≈ 8-9, ³J(H4-F) ≈ 9-10, ⁴J(H4-F) ≈ 2-3 | 1H |

| H8 (-CH₂-) | ~4.2 - 4.4 | Quartet (q) | ³J(H8-H9) ≈ 7.3 | 2H |

| H9 (-CH₃) | ~1.4 - 1.6 | Triplet (t) | ³J(H8-H9) ≈ 7.3 | 3H |

Interpretation and Rationale:

-

H2 (Imidazolic Proton): The proton at the C2 position is expected to be the most deshielded aromatic proton due to its position between two electronegative nitrogen atoms. Its signal should appear as a sharp singlet in the downfield region, typically above 8.0 ppm.

-

Aromatic Protons (H4, H5): The protons on the benzene ring are subject to complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H5: This proton is coupled to H4 (³J, ortho) and the fluorine at C6 (⁴J, meta). This will likely result in a doublet of doublets. Typical ortho H-H coupling is 7-9 Hz, and meta H-F coupling (⁴J) is in the range of 5-8 Hz.[2]

-

H4: This proton is coupled to H5 (³J, ortho), the fluorine at C6 (⁵J, para), and the fluorine at C7 (³J, ortho). The ortho H-F coupling is typically the largest (around 9-10 Hz), which would split the signal into a doublet. Each of these lines would then be split by H5 into a triplet, and further split by the para-fluorine. This complex splitting may result in a triplet of doublets or a more complex multiplet.

-

-

Ethyl Group Protons (H8, H9): The ethyl group attached to N1 will show a characteristic quartet for the methylene protons (H8) and a triplet for the methyl protons (H9), with a ³J coupling constant of approximately 7.3 Hz. The methylene protons are deshielded by the adjacent nitrogen atom and the aromatic system, placing their signal around 4.2-4.4 ppm. The methyl protons will appear in the typical aliphatic region, around 1.4-1.6 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative nitrogen and fluorine atoms, with carbon-fluorine coupling being a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C2 | ~140 - 142 | Singlet (s) | - |

| C9 (-CH₃) | ~14 - 16 | Singlet (s) | - |

| C8 (-CH₂) | ~40 - 42 | Singlet (s) | - |

| C5 | ~110 - 112 | Doublet (d) | ³J(C5-F6) ≈ 3-5 |

| C4 | ~115 - 117 | Doublet of doublets (dd) | ²J(C4-F) ≈ 15-25, ³J(C4-F) ≈ 3-5 |

| C3a | ~128 - 130 | Doublet (d) | ²J(C3a-F7) ≈ 15-20 |

| C7a | ~135 - 137 | Doublet (d) | ²J(C7a-F7) ≈ 15-20 |

| C7 | ~145 - 150 | Doublet of doublets (dd) | ¹J(C7-F7) ≈ 240-250, ²J(C7-F6) ≈ 15-20 |

| C6 | ~148 - 153 | Doublet of doublets (dd) | ¹J(C6-F6) ≈ 245-255, ²J(C6-F7) ≈ 15-20 |

Interpretation and Rationale:

-

C-F Direct Coupling (¹J): The most prominent features will be the large one-bond coupling constants for C6 and C7. These carbons, directly attached to fluorine, will appear as doublets (or doublets of doublets due to the adjacent fluorine) with ¹J(C-F) values typically in the range of 240-260 Hz.[3] This large splitting is a definitive indicator of a C-F bond.

-

C-F Multi-Bond Couplings (ⁿJ): Carbons that are two (²J), three (³J), or even four bonds away from a fluorine atom will also exhibit splitting, though with smaller coupling constants.

-

C5 and C7a are two bonds away from F6 and F7, respectively, and will likely appear as doublets with ²J(C-F) around 15-25 Hz.

-

C4 is two bonds from one fluorine and three from the other, likely resulting in a doublet of doublets.

-

-

Benzimidazole Carbons: The chemical shifts of the benzimidazole carbons are well-established.[4][5][6] C2 is typically found around 141 ppm. The bridgehead carbons, C3a and C7a, will be in the 130-140 ppm range, influenced by coupling to the adjacent fluorine atoms.

-

Ethyl Group Carbons: The ethyl group carbons will appear in the aliphatic region, with the methylene carbon (C8) around 40-42 ppm and the methyl carbon (C9) around 14-16 ppm.[7][8][9]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be crucial for confirming the substitution pattern. With CFCl₃ as the reference (0 ppm), aryl fluorides typically appear in the -100 to -140 ppm range. The two fluorine atoms in this compound are chemically non-equivalent and are expected to couple to each other and to the neighboring protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F6 | ~ -120 to -130 | Multiplet (m) | ³J(F6-F7) ≈ 20, ⁴J(F6-H5) ≈ 6-7, ⁵J(F6-H4) ≈ 1-2 |

| F7 | ~ -135 to -145 | Multiplet (m) | ³J(F7-F6) ≈ 20, ³J(F7-H) ≈ 9-10 |

Interpretation and Rationale:

-

Chemical Shifts: The electronic environment of F6 and F7 is different due to the asymmetry introduced by the fused imidazole ring. F7, being adjacent to the electron-donating nitrogen of the imidazole ring, might be slightly more shielded (further upfield) than F6. The chemical shifts of difluorobenzenes are known to be sensitive to their relative positions.[10][11][12]

-

Fluorine-Fluorine Coupling (³J): The two fluorine atoms are ortho to each other, which will result in a ³J(F-F) coupling, typically around 20 Hz.[1] This will split both fluorine signals into doublets.

-

Fluorine-Proton Coupling: Each fluorine signal will be further split by nearby protons.

-

F6 will be coupled to H5 (⁴J, meta) and H4 (⁵J, para).

-

F7 will be coupled to H4 (³J, ortho).

-

-

Resulting Multiplicity: The combination of F-F and F-H couplings will result in complex multiplets for both fluorine signals. A proton-decoupled ¹⁹F NMR experiment would simplify these signals to two doublets, confirming the ortho-relationship between the two fluorine atoms.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, unambiguous NMR data is paramount for structural verification. The following protocol outlines the recommended steps for analyzing this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external reference, or the spectrometer can be referenced internally to a known fluorine-containing standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 500 MHz Spectrometer): a. ¹H NMR:

- Pulse Program: Standard single pulse (zg30).

- Spectral Width: 16 ppm (centered around 6 ppm).

- Acquisition Time: ~3 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 16-64 (adjust for desired signal-to-noise).

- Temperature: 298 K. b. ¹³C{¹H} NMR (Proton-Decoupled):

- Pulse Program: Standard single pulse with proton decoupling (zgpg30).

- Spectral Width: 240 ppm (centered around 120 ppm).

- Acquisition Time: ~1 second.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024 or more, depending on sample concentration. c. ¹⁹F NMR (Proton-Coupled and Decoupled):

- Pulse Program: zg for coupled, zgdc for proton-decoupled.

- Spectral Width: 100 ppm (centered around -130 ppm).

- Acquisition Time: ~1 second.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 128-256.

3. 2D NMR Experiments (for Unambiguous Assignment):

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and confirming the overall connectivity.

- COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, confirming the assignments of H4 and H5.

Visualization of Experimental Workflow

The logical flow from sample preparation to final structure elucidation is a critical, self-validating system.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging fundamental NMR principles and comparative data from structurally related compounds, we have established a robust hypothesis for the expected chemical shifts, multiplicities, and coupling constants. The detailed interpretation provides the causal logic behind these predictions, and the outlined experimental protocol offers a clear path for empirical verification. This guide serves as a valuable resource for any researcher engaged in the synthesis, characterization, or application of this and similar fluorinated benzimidazole derivatives, underscoring the predictive power of NMR spectroscopy in modern chemical research.

References

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2019). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(23), 4266. [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2019). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(23), 4266. [Link]

-

Alonso, R., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1536-1546. [Link]

-

Yannoni, C. S., & Whipple, E. B. (1966). Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 45(7), 2698-2704. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

Dyer, D. S., & Ragsdale, R. O. (1967). Nuclear magnetic resonance fluorine-fluorine coupling constants in fluorotitanate complexes. Inorganic Chemistry, 6(1), 8-11. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

ResearchGate. ¹H NMR ¹³C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. [Link]

-

Bouattour, R., et al. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 481-485. [Link]

-

Perera, S. A., & Bartlett, R. J. (1996). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 118(32), 7849-7850. [Link]

-

Abraham, R. J., & Cooper, M. A. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of the Chemical Society B: Physical Organic, 1094-1097. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Barone, V., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

-

Brainly. How many signals would you expect to see in the ¹³C NMR spectrum of ethylbenzene? [Link]

-

ResearchGate. ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with... [Link]

-

SpectraBase. 1,4-Difluorobenzene - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,2-Difluorobenzene - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

-

Process NMR Associates. Ethyl Benzene ¹H and ¹³C NMR. [Link]

-

UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

Chemistry LibreTexts. 16: Multinuclear NMR. [Link]

-

NMR Reference Standards. [Link]

-

PROSPRE - ¹H NMR Predictor. [Link]

-

SpectraBase. 1,3-Difluoro-benzene - Optional[¹H NMR] - Spectrum. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Kochev, N. T., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]

-

NMRDB.org. Predict ¹H proton NMR spectra. [Link]

-

NMRDB.org. Predict ¹H proton NMR spectra. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 7. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. brainly.com [brainly.com]

- 9. Ethylbenzene(100-41-4) 13C NMR spectrum [chemicalbook.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

Mass spectrometry analysis of 1-Ethyl-6,7-difluorobenzimidazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethyl-6,7-difluorobenzimidazole

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

In the landscape of modern drug discovery and development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile pharmacological activities. This compound (C₉H₈F₂N₂, MW: 182.17 g/mol ) represents a contemporary iteration of this privileged structure, incorporating fluorine atoms to modulate metabolic stability and pharmacokinetic properties.[1][2][3] As such compounds advance through the development pipeline, from initial synthesis to preclinical and clinical evaluation, their precise and accurate characterization is not merely a procedural step but a scientific necessity.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[4] This guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, from sample preparation to spectral interpretation, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, ensuring robust and reproducible results.

Part 1: Strategic Sample Preparation for LC-MS Analysis

The axiom "garbage in, garbage out" is particularly resonant in mass spectrometry. A robust analytical method begins with a meticulous sample preparation strategy designed to isolate the analyte of interest from complex matrices and eliminate interferences that can compromise ionization efficiency, a phenomenon known as matrix effects. For pharmacokinetic studies, where this compound might be quantified in plasma, a Solid Phase Extraction (SPE) protocol is highly effective.[5]

Experimental Protocol: Solid Phase Extraction (SPE) from Human Plasma

This protocol is optimized for the extraction of small, moderately polar molecules from a biological matrix.

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent to ensure proper binding.[5]

-

Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step serves to precipitate proteins and adjust the pH to ensure the analyte is in its protonated, positively charged state, facilitating binding to the cation exchange sorbent.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.[5]

-

Washing (Interference Removal):

-

Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove hydrophilic interferences.

-

Wash 2: Pass 1 mL of methanol through the cartridge to remove lipids and other non-polar interferences.[5]

-

-

Analyte Elution: Elute the target analyte, this compound, by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of the elution solvent neutralizes the analyte, releasing it from the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-matched solution (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS injection.

Workflow Visualization: Sample Preparation

The following diagram illustrates the logical flow of the SPE protocol.

Caption: Streamlined SPE workflow for analyte extraction.

Part 2: LC-MS/MS Methodological Framework

The coupling of liquid chromatography with mass spectrometry provides a powerful two-dimensional separation, ensuring that the analyte is resolved from isomers and other confounding compounds before detection.

Ionization Source Rationale: Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation.[6][7] This is advantageous as it preserves the molecular ion, providing a clear determination of the analyte's molecular weight.[8] The two nitrogen atoms in the benzimidazole ring are basic and readily accept a proton in an acidic mobile phase, making the molecule ideal for analysis in positive ion mode ([M+H]⁺).

Instrumentation and Parameters

The analysis is best performed on a tandem mass spectrometer, such as a triple quadrupole or a high-resolution Orbitrap instrument, which allows for both quantification and confident structural confirmation.[9][10] Below are typical starting parameters for method development.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute compounds across a range of polarities. |

| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A typical volume to balance sensitivity and peak shape. |

Table 2: Mass Spectrometry Parameters (Positive ESI Mode)

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Ion Source | Electrospray Ionization (ESI) | Soft ionization ideal for preserving the molecular ion.[7] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation.[6] |

| Source Temp. | 150 °C | Aids in desolvation of droplets. |

| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent from ions. |

| Cone Gas Flow | 50 L/hr | Helps shape the ESI plume and aids desolvation. |

| Desolvation Gas Flow | 800 L/hr | High flow of nitrogen gas facilitates efficient desolvation. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | 10-30 eV (Optimize) | Energy applied to induce fragmentation; must be optimized per transition. |

Part 3: Mass Spectral Interpretation and Fragmentation Analysis

The power of tandem mass spectrometry lies in its ability to isolate a specific ion, fragment it, and analyze the resulting product ions. This MS/MS process provides a structural fingerprint that is highly specific to the analyte.

Full Scan (MS1) Spectrum: The Protonated Molecule

In a full scan experiment under positive ESI conditions, this compound (MW = 182.17) will be detected as its protonated form, [M+H]⁺. The expected mass-to-charge ratio (m/z) will be approximately 183.18 . A high-resolution mass spectrometer can confirm the elemental composition (C₉H₉F₂N₂⁺) with high mass accuracy.[8]

Tandem MS (MS/MS) Spectrum: Proposing a Fragmentation Pathway

To gain structural information, the [M+H]⁺ ion at m/z 183.18 is isolated and subjected to Collision-Induced Dissociation (CID). The N-ethyl group is the most probable site of initial fragmentation. The most common fragmentation route for N-ethyl compounds is the neutral loss of ethene (C₂H₄, 28.03 Da) through a rearrangement process.[11] This is generally more favorable than the radical loss of an ethyl group.[12]

Table 3: Predicted Fragment Ions for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 183.18 | 155.06 | C₂H₄ (Ethene) | Loss of the N-ethyl group via rearrangement. |

| 183.18 | 168.07 | CH₃ (Methyl radical) | α-cleavage within the ethyl group. |

| 155.06 | 128.05 | HCN (Hydrogen Cyanide) | Cleavage of the imidazole ring. |

Visualization: Proposed Fragmentation Pathway

The diagram below outlines the primary fragmentation cascade for the protonated molecule.

Caption: Primary fragmentation of protonated this compound.

This predicted fragmentation provides highly specific transitions (e.g., 183.2 → 155.1 and 183.2 → 168.1) that can be used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in quantitative assays on a triple quadrupole instrument.[4] The use of these specific transitions ensures that the signal is unique to the analyte, providing exceptional selectivity and sensitivity. For the most accurate quantification, the use of a stable isotopically labeled internal standard (e.g., containing ¹³C or ²H) is strongly recommended to correct for any variability during sample preparation and ionization.[4]

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that demands a systematic and scientifically-grounded approach. By integrating a clean and efficient sample preparation workflow with optimized LC-MS/MS parameters, researchers can achieve robust and reliable characterization and quantification. The predictive fragmentation analysis detailed in this guide serves as a roadmap for structural confirmation and for developing highly selective quantitative methods. This comprehensive analytical strategy is indispensable for advancing novel pharmaceutical candidates from the laboratory to clinical application, ensuring data integrity and regulatory compliance at every stage.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2020). Oxford Academic. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LC-MS. [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]

-

Study of mass spectra of benzimidazole derivatives. (n.d.). International Journal of Development Research. [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (1994). SciSpace. [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. (2016). National Institutes of Health. [Link]

-

Sample Preparation for Liquid Chromatography-Mass Spectrometry. (2012). American Laboratory. [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

-

Electrospray ionization. (n.d.). Wikipedia. [Link]

-

2-Benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2023). MDPI. [Link]

- Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-La Crosse.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

This compound, 98% Purity, C9H8F2N2, 100 grams. (n.d.). CP Lab Safety. [Link]

-

Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. (1970). Journal of the Chemical Society C: Organic. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. opentrons.com [opentrons.com]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Crystal Structure of 1-Ethyl-6,7-difluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] The introduction of fluorine atoms and alkyl substituents to this core can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated benzimidazoles attractive targets for drug discovery. This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 1-Ethyl-6,7-difluorobenzimidazole. While a specific, publicly deposited crystal structure for this exact compound is not available at the time of this writing, this document outlines the established, field-proven protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By leveraging data from closely related benzimidazole derivatives, we present a detailed, predictive analysis of its anticipated molecular geometry and intermolecular interactions. This guide is intended to serve as an authoritative reference for researchers engaged in the solid-state characterization of heterocyclic drug candidates.

Introduction: The Significance of Fluorinated Benzimidazoles in Drug Discovery

The benzimidazole ring system, an isostere of purine, readily interacts with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and antiviral properties.[1] The strategic placement of fluorine atoms, as in this compound, is a key drug design tactic. The high electronegativity and small size of fluorine can alter a molecule's electronic distribution, pKa, and conformational preferences, often leading to enhanced binding interactions and improved metabolic stability. The N1-ethyl group further modifies the molecule's steric and lipophilic profile.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into:

-

Molecular Conformation: The preferred spatial arrangement of the ethyl group and the planarity of the bicyclic core.

-

Intermolecular Forces: The hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing and influence solubility and stability.

-

Structure-Activity Relationships (SAR): A foundational understanding that informs the rational design of next-generation analogs with improved efficacy and safety profiles.

While the target compound is commercially available, its crystal structure has not been publicly reported.[2][3] Therefore, this guide provides the complete experimental and analytical framework required to perform this characterization.

Experimental Section: From Synthesis to Single Crystal

Synthesis of this compound

A plausible and established route for the synthesis of N-alkylated benzimidazoles involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde, followed by N-alkylation.

Proposed Synthetic Protocol:

-

Step 1: Synthesis of 6,7-difluorobenzimidazole.

-

To a solution of 3,4-difluoro-1,2-phenylenediamine (1.0 eq) in 4M hydrochloric acid, add formic acid (1.2 eq).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6,7-difluorobenzimidazole.

-

-

Step 2: N-Alkylation.

-

Dissolve the 6,7-difluorobenzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the suspension.

-

Introduce ethyl iodide (CH₃CH₂I, 1.2 eq) to the mixture.

-

Stir the reaction at 60-70°C for 6-8 hours.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and purify by column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain pure this compound.

-

Crystallization Protocol

The growth of high-quality single crystals is the most critical and often most challenging step in X-ray crystal structure analysis.[4] The slow evaporation technique is a common and effective method for benzimidazole derivatives.

Step-by-Step Crystallization Workflow:

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.

Caption: Synthesis and Crystallization Workflow for this compound.

Single-Crystal X-ray Diffraction: The Definitive Analysis

The definitive three-dimensional structure is elucidated using single-crystal X-ray diffraction. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction data.[4]

Typical Data Collection Parameters:

| Parameter | Value | Rationale |

| Diffractometer | Bruker APEX II CCD or similar | Standard modern instrument for small molecule crystallography. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100(2) K | Minimizes atomic thermal motion, leading to higher quality data. |

| Crystal-to-Detector Dist. | ~60 mm | Optimized to capture a wide range of diffraction angles (2θ). |

| Scan Mode | φ and ω scans | Rotates the crystal to bring different lattice planes into diffracting conditions. |

| Exposure Time | 10-30 seconds per frame | Dependent on crystal size and diffracting power. |

Structure Solution and Refinement

The collected diffraction intensities are used to solve the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved using direct methods, typically with software like SHELXS, which provides an initial electron density map and atomic positions.[4]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This process optimizes atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Predicted Structural Analysis of this compound

Based on the analysis of similar fluorinated benzimidazole structures, we can predict the key structural features of this compound.[5][6]

Molecular Geometry

The benzimidazole core is expected to be nearly planar. The ethyl group at the N1 position will likely be oriented to minimize steric hindrance with the rest of the molecule.

Predicted Crystallographic and Geometric Parameters:

| Parameter | Predicted Value/Range | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed. |

| Z (Molecules per unit cell) | 2 or 4 | Typical for packing of small molecules. |

| C-F Bond Lengths | 1.34 - 1.36 Å | Standard for C(sp²)-F bonds. |

| C-N Bond Lengths (imidazole) | 1.32 - 1.38 Å | Reflects the aromatic character of the imidazole ring. |

| C-C Bond Lengths (benzene) | 1.38 - 1.41 Å | Typical aromatic C-C bond lengths. |

| Dihedral Angle (Benzene/Imidazole) | < 5° | The fused ring system is expected to be highly planar. |

Intermolecular Interactions

The crystal packing will be dictated by a network of non-covalent interactions. The fluorine atoms are key players here.

-

C-H···F Interactions: Weak hydrogen bonds involving the aromatic and ethyl C-H donors and the fluorine acceptors are highly probable. These interactions play a significant role in the three-dimensional architecture of fluorinated compounds.[6]

-

C-H···N Interactions: The imidazole nitrogen (N3) is a good hydrogen bond acceptor and can interact with C-H donors from neighboring molecules.[5]

-

π-π Stacking: The planar benzimidazole rings are likely to engage in offset π-π stacking interactions, contributing significantly to the crystal's stability. The typical inter-planar distance for such interactions is around 3.4-3.8 Å.

Conclusion and Future Directions

This guide has detailed the authoritative methodologies for determining and analyzing the crystal structure of this compound. While a published structure is currently unavailable, the protocols for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. The predicted structural features—a planar benzimidazole core, specific bond lengths, and a packing arrangement dominated by C-H···F and π-π interactions—provide a robust hypothesis for experimental validation.

The determination of this crystal structure would provide definitive, high-resolution data crucial for computational studies, such as molecular docking and molecular dynamics simulations, thereby accelerating the rational design of novel benzimidazole-based therapeutic agents.

References

- BenchChem. (n.d.). Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination.

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. Retrieved from [Link]

-

IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. DOI: [Link]. Retrieved from [Link]

-

Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. DOI: 10.2174/1389557520666200804124924. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H8F2N2, 100 grams. Retrieved from [Link]

-

MDPI. (2017). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 22(9), 1503. DOI: 10.3390/molecules22091503. Retrieved from [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profiling of 1-Ethyl-6,7-difluorobenzimidazole in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug candidate's success, influencing everything from process chemistry and formulation to bioavailability and pharmacokinetics. This guide provides an in-depth technical overview of the solubility of 1-Ethyl-6,7-difluorobenzimidazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. Due to the absence of extensive public solubility data for this specific molecule, this document focuses on the foundational principles, predictive insights based on its structure, and rigorous, validated methodologies for its experimental determination. We present the industry-standard saturation shake-flask method as a self-validating protocol, complete with a detailed workflow and logical framework, to empower research teams to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

This compound belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a cornerstone of this property profile.[1]

Inadequate solubility can lead to:

-

Challenges in Synthesis and Purification: Difficulty in finding suitable solvents can complicate reaction workups and crystallization processes.[2]

-

Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.

-

Formulation Hurdles: Low solubility necessitates complex and often costly formulation strategies to achieve therapeutic concentrations.

-

Unreliable Biological Data: Precipitation of the compound in in vitro or in vivo assays can lead to misleading results.[3]

This guide will equip scientists with the theoretical knowledge and practical protocols to accurately assess the solubility of this compound and similar drug candidates.

Physicochemical Properties & Predicted Solubility Profile

While specific experimental data for this compound is not widely published, we can predict its general solubility behavior by analyzing its structure and known properties of the benzimidazole class.

Molecular Structure:

-

Formula: C₉H₈F₂N₂[4]

-

Molecular Weight: 182.17 g/mol [5]

-

Core: A polar benzimidazole ring system capable of hydrogen bonding (N-H acceptor) and dipole-dipole interactions.

-

Substituents:

-

An ethyl group at the N1 position, which adds non-polar character.

-

Two fluorine atoms on the benzene ring, which are strongly electron-withdrawing and can influence crystal lattice energy and interactions with polar solvents.

-

Predicted Solubility in Different Solvent Classes:

Based on the "like dissolves like" principle and data from related benzimidazole structures, we can anticipate the following trends[6][7]:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl (-OH) group can act as a hydrogen bond donor to the nitrogen atoms of the benzimidazole ring, facilitating strong solute-solvent interactions. Solubility is expected to decrease as the alcohol's alkyl chain length increases.[8] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents possess large dipole moments and can effectively solvate the polar benzimidazole core. DMSO and DMF are particularly powerful hydrogen bond acceptors.[2] |

| Non-Polar | Hexane, Toluene | Low | The dominant polar nature of the benzimidazole ring is incompatible with the non-polar character of these solvents, leading to weak solute-solvent interactions. The ethyl group provides a minor contribution to non-polar solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | While having a dipole moment, the solubility of benzimidazoles in chlorinated solvents like DCM can be limited.[9] |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the Saturation Shake-Flask Method .[10][11] This technique is considered the "gold standard" due to its robustness and direct measurement of the saturation point.[11] It is a self-validating system because it ensures that equilibrium has been reached through systematic sampling over time.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for the Saturation Shake-Flask Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (ensure purity >98%)[12]

-

High-purity organic solvent (e.g., HPLC grade)

-

2-4 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Calibrated analytical balance

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Solution for HPLC Standard Curve:

-

Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or the test solvent if miscible with the mobile phase). This is your stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation (in triplicate):

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (typically 2-5 mg is sufficient for a 1 mL experiment).

-

Accurately add 1.0 mL of the test organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the samples to equilibrate for at least 48 hours. The key to this self-validating protocol is to confirm that equilibrium has been reached.[13] To do this, take measurements at multiple time points (e.g., 24h, 48h, and optionally 72h).

-

-

Sampling:

-

At each time point, remove the vials from the shaker and let them stand for 30 minutes to allow the excess solid to sediment. Alternatively, centrifuge at a low speed.

-

Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to prevent transfer of solid particles, which would artificially inflate the measured concentration.

-

Immediately dilute the aliquot with a known volume of mobile phase to prevent precipitation and to bring the concentration within the range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted samples.

-

Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

-

-

Data Analysis and Validation:

-

Compare the calculated concentrations at the 24h and 48h time points.

-

If the values are statistically identical (e.g., within 5-10% of each other), equilibrium has been reached, and the 48h value can be reported as the solubility.

-

If the 48h value is significantly higher than the 24h value, continue the experiment and measure at 72h. Equilibrium is confirmed when two consecutive time points yield the same concentration.[3]

-

Factors Influencing Solubility Measurements

Accurate solubility determination requires careful control of several experimental variables[1]:

-

Temperature: Solubility is temperature-dependent. All measurements must be performed at a constant, reported temperature.

-

Purity of Compound and Solvent: Impurities can significantly alter solubility measurements.[14]

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. It is crucial to characterize the solid form being tested.

-

pH (for aqueous solutions): While less critical for organic solvents, the ionization state of a compound is a primary driver of solubility in aqueous media.

Conclusion

While direct, published solubility data for this compound is limited, a robust framework exists for its prediction and experimental determination. Its chemical structure suggests moderate to high solubility in polar organic solvents and low solubility in non-polar media. For drug development professionals, obtaining precise, reproducible data is non-negotiable. The saturation shake-flask method detailed herein provides a reliable, self-validating protocol to generate the high-quality data needed to guide lead optimization, inform process development, and de-risk formulation efforts, ultimately accelerating the path from discovery to clinical application.

References

-

OECD (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Section 1, Physical-Chemical properties, No. 123. Available from: [Link]

-

Domanska, U. & Szydlowski, J. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 47(3), 494-498. Available from: [Link]

-

DTIC (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available from: [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Available from: [Link]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Jain, A., & Yalkowsky, S. H. (Eds.). (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]

-

legislation.gov.uk. (n.d.). Water solubility. Available from: [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 15-19. Available from: [Link]

-

GovInfo. (2000). 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. Available from: [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H8F2N2, 100 grams. Available from: [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. calpaclab.com [calpaclab.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. legislation.gov.uk [legislation.gov.uk]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-6,7-difluorobenzimidazole

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for assessing the thermal stability of 1-Ethyl-6,7-difluorobenzimidazole, a heterocyclic compound of interest in pharmaceutical development. As the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute influencing its safety, efficacy, and shelf-life, a thorough understanding of its behavior under thermal stress is paramount. This document outlines detailed protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, it explores potential thermal decomposition pathways and the application of hyphenated techniques like TGA-Mass Spectrometry (TGA-MS) for evolved gas analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of benzimidazole-based compounds.

Introduction: The Significance of Thermal Stability in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms and alkyl substituents, as in this compound, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. Fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and lipophilicity.[1] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can contribute to higher thermal stability.[2]

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[3][4] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[3][4] As such, a comprehensive evaluation of thermal stability is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide and outlined in guidelines such as those from the International Council for Harmonisation (ICH).

This guide will delve into the critical techniques and interpretive strategies required to build a robust thermal stability profile for this compound.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach utilizing several analytical techniques is essential for a thorough characterization of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is an invaluable tool for determining the temperature at which a material begins to degrade, the extent of mass loss, and the kinetics of decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature analysis).[7]

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[3]

-

-

Data Analysis:

-

Plot the mass change (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Identify the temperature of 5% weight loss (Td5%), a common metric for thermal stability.[8]

-

Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Record the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state transitions, all of which are critical for understanding the physical stability and polymorphism of a drug substance.[5][8]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.[3]

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy of melting (ΔHfus).

-

Observe any other thermal events, such as polymorphic transitions.

-

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction.[9][10] It is particularly useful for assessing the potential for thermal runaway reactions, which is a critical safety consideration in process development and storage.[9][11]

-

Instrumentation: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of the sample is placed in a suitable sample bomb (e.g., titanium).

-

Method: The instrument employs a "heat-wait-seek" protocol.[12]

-

Heat: The sample is heated to a specified starting temperature.

-

Wait: The system equilibrates for a set period.

-

Seek: The instrument monitors for any self-heating (exothermic activity). If an exotherm is detected that exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.[10][12]

-

-

Data Analysis:

-

Determine the onset temperature of the self-heating reaction.

-

Obtain the temperature and pressure rise rates as a function of time.

-

Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).[10]

-

Expected Thermal Behavior and Data Interpretation

While specific experimental data for this compound is not widely available in the literature, we can hypothesize its thermal behavior based on related structures. Benzimidazole derivatives are known for their high thermal stability.[8] The presence of two fluorine atoms is expected to further enhance this stability.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Analytical Technique | Significance |

| Melting Point (Tm) | 150 - 200 °C | DSC | Purity indicator, physical stability |

| Decomposition Onset (Tonset) | > 350 °C | TGA | Onset of thermal degradation |

| 5% Weight Loss (Td5%) | > 380 °C | TGA | Measure of thermal stability |

| Self-Heating Onset (ARC) | > 200 °C | ARC | Indication of thermal runaway potential |

Note: These values are estimations based on the general stability of benzimidazole derivatives and should be confirmed by experimental analysis.

Elucidating Degradation Pathways: Forced Degradation and Hyphenated Techniques

Understanding the degradation pathways is crucial for identifying potential degradants that may need to be monitored in stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[13] For thermal stability, this involves thermolysis, where the compound is heated at temperatures above its expected decomposition temperature for a defined period.

-

Place a known amount of this compound in a sealed vial under an inert atmosphere.

-

Heat the sample in a calibrated oven at a temperature determined from TGA data (e.g., just below Tonset) for a specified duration.

-

Analyze the stressed sample using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

-

Characterize the structure of significant degradation products using techniques like LC-MS and NMR.

TGA-Mass Spectrometry (TGA-MS)

Coupling the TGA instrument to a mass spectrometer allows for the real-time identification of evolved gases during decomposition.[5][7] This provides direct evidence for the fragmentation patterns of the molecule.

During the thermal decomposition of this compound, one might expect to observe fragments corresponding to the loss of the ethyl group, cleavage of the imidazole ring, and potentially the release of fluorinated species.

Table 2: Potential Gaseous Fragments from TGA-MS Analysis

| m/z | Possible Fragment | Origin |

| 28 | C2H4 (Ethene) | Loss of ethyl group |

| 29 | C2H5 (Ethyl radical) | Loss of ethyl group |

| HF | Hydrogen Fluoride | Decomposition of fluorinated ring |

| HCN | Hydrogen Cyanide | Cleavage of imidazole ring |

Proposed Thermal Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. The initial step is likely the cleavage of the N-ethyl bond, which is generally weaker than the bonds within the aromatic rings. Subsequent degradation would involve the breakdown of the benzimidazole ring system.

Conclusion: A Holistic Approach to Thermal Stability Assessment